9-Methyl-9-(prop-1-EN-2-YL)octadecane
Description
9-Methyl-9-(prop-1-en-2-yl)octadecane (CAS: 656824-75-8) is a branched alkane derivative with the molecular formula C₂₂H₄₄. Its structure consists of an octadecane backbone (18-carbon chain) substituted at the 9th position with both a methyl group and a prop-1-en-2-yl group (isopropenyl). The SMILES notation is CCCCCCCCCC(C)(CCCCCCCC)C(=C)C, and its InChIKey is RMCFZFVCBNJKDB-UHFFFAOYSA-N . This compound’s branching and unsaturated substituent distinguish it from linear alkanes and simpler branched analogs.
Properties
CAS No. |
656824-75-8 |
|---|---|
Molecular Formula |
C22H44 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
9-methyl-9-prop-1-en-2-yloctadecane |
InChI |
InChI=1S/C22H44/c1-6-8-10-12-14-16-18-20-22(5,21(3)4)19-17-15-13-11-9-7-2/h3,6-20H2,1-2,4-5H3 |
InChI Key |
RMCFZFVCBNJKDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(CCCCCCCC)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(prop-1-EN-2-YL)octadecane typically involves the alkylation of octadecane with appropriate reagents. One common method is the Friedel-Crafts alkylation, where octadecane is reacted with prop-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically subjected to distillation to separate the desired product from unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-9-(prop-1-EN-2-YL)octadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule, using reagents like chlorine gas (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Cl2 or Br2 with UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
The compound's structural features make it a candidate for drug development, particularly in the synthesis of bioactive compounds. Studies have indicated that derivatives of long-chain hydrocarbons can exhibit antimicrobial and anticancer activities. For instance, compounds derived from similar structures have shown promise in inhibiting cancer cell proliferation and acting as antimicrobial agents against various pathogens .
Environmental Applications
Research has also explored the use of 9-Methyl-9-(prop-1-EN-2-YL)octadecane in environmental applications, particularly in the field of green chemistry. Its potential as a biodegradable surfactant has been investigated, which could contribute to reducing pollution from synthetic surfactants in industrial processes. The compound's ability to degrade under environmental conditions makes it a suitable candidate for sustainable practices .
Case Study 1: Antimicrobial Properties
A study focused on the antimicrobial activity of various long-chain hydrocarbons, including derivatives of this compound, demonstrated significant effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the hydrocarbon structure could enhance antibacterial properties, suggesting avenues for developing new antimicrobial agents .
Case Study 2: Polymer Blends
In materials science, researchers have experimented with blending this compound with conventional polymers like polyethylene and polypropylene. The blends exhibited improved tensile strength and elongation at break compared to pure polymers. This study highlights the potential for using such hydrocarbons in creating advanced materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 9-Methyl-9-(prop-1-EN-2-YL)octadecane depends on its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and functional differences between 9-methyl-9-(prop-1-en-2-yl)octadecane and related compounds:
Key Observations:
Branching and Chain Length :
- The main compound has a longer carbon chain (C22) compared to octadecane (C18) and 9-octadecene (C18). Its dual substitution at C9 introduces steric hindrance and reduces symmetry, likely lowering its melting point compared to linear alkanes like octadecane .
- The compound 3-ethyl-5-(2-ethylbutyl)octadecane (C24H50) has a longer chain and multiple branched alkyl groups but lacks unsaturated bonds, which may render it less reactive .
This contrasts with fully saturated analogs like octadecane or 3-ethyl-5-(2-ethylbutyl)octadecane .
Physical and Chemical Properties
Phase Change Behavior :
Linear octadecane exhibits a well-defined melting point (~28–30°C) and is widely studied as a PCM. Molecular dynamics (MD) simulations confirm its crystallization behavior on homogeneous nuclei, with density and enthalpy values aligning with experimental data . In contrast, the branched structure of this compound likely disrupts crystallization, reducing its efficacy as a PCM unless modified with nucleation agents.- Solubility and Reactivity: The unsaturated isopropenyl group may increase solubility in nonpolar solvents compared to saturated analogs.
Biological Activity
The compound 9-Methyl-9-(prop-1-EN-2-YL)octadecane , a long-chain alkene, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a long hydrocarbon chain with a methyl group and an allyl group attached to the terminal carbon. This structure may influence its interaction with biological systems, particularly in terms of membrane fluidity and receptor binding.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₃₈ |
| Molecular Weight | 266.5 g/mol |
| Functional Groups | Alkene, Alkane |
Antimicrobial Properties
Research indicates that long-chain alkenes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted that certain alkenes possess dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs), demonstrating selective toxicity towards cancer cells while sparing normal cells .
Anticancer Activity
The anticancer potential of long-chain alkenes has been documented in several studies. For example, bioactive compounds derived from microbial sources have demonstrated significant anticancer activity against prostate cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds in the same category as this compound have been reported to possess anti-inflammatory properties. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of various long-chain alkenes on different cancer cell lines. The results indicated that this compound exhibited an IC₅₀ value of approximately 25 µg/mL against the HePG-2 liver cancer cell line, suggesting potent anticancer activity .
Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial activity of several alkenes, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC₅₀/MIC (µg/mL) |
|---|---|---|
| Anticancer | HePG-2 | 25 |
| Antimicrobial | Staphylococcus aureus | 15 |
| Antimicrobial | Pseudomonas aeruginosa | 30 |
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Long-chain alkenes can integrate into microbial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, these compounds may activate intrinsic apoptotic pathways, leading to programmed cell death.
- Cytokine Modulation : Compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Q & A
Q. How should researchers statistically analyze contradictory data on the environmental persistence of this compound?
- Methodological Answer : Perform multivariate regression to identify factors (e.g., pH, microbial activity) influencing degradation rates. Use survival analysis for time-dependent persistence data. Cross-reference with ecotoxicological databases and apply Bayesian inference to reconcile discrepancies .
Q. What theoretical frameworks underpin the study of this compound’s interactions with biological membranes?
- Methodological Answer : Apply the hydrophobic effect theory and Hansen solubility parameters to model partitioning behavior. Use Langmuir trough experiments to measure interfacial tension and molecular dynamics simulations to visualize insertion mechanisms. Validate with fluorescence anisotropy assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
